molecular formula C17H20N6OS B2609567 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide CAS No. 904816-26-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

Cat. No.: B2609567
CAS No.: 904816-26-8
M. Wt: 356.45
InChI Key: QAWOCJNOGZDJMJ-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a triazole-carboxamide moiety. The thiadiazole ring is substituted with an ethyl group at position 5, while the triazole ring is substituted with a methyl group at position 5 and a 4-propan-2-ylphenyl group at position 1. This structural configuration confers unique physicochemical and biological properties, particularly in medicinal chemistry, where thiadiazole and triazole derivatives are known for their anticonvulsant, antimicrobial, and antitumor activities .

The compound’s synthesis typically involves coupling reactions between thiadiazole amines and triazole-carboxylic acid derivatives, facilitated by coupling reagents such as HOBt or EDCI . Its crystallographic characterization has been supported by software tools like SHELX and ORTEP, which are critical for structural validation .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c1-5-14-19-21-17(25-14)18-16(24)15-11(4)23(22-20-15)13-8-6-12(7-9-13)10(2)3/h6-10H,5H2,1-4H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWOCJNOGZDJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of the Compound

This compound features a complex structure that incorporates thiadiazole and triazole moieties. These structural components are known for their biological significance, often serving as scaffolds for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives of 1,3,4-thiadiazoles exhibited IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The cytotoxic effects were attributed to the induction of apoptotic pathways. In vitro studies showed that specific derivatives could trigger apoptosis in MCF-7 and HepG2 cell lines through mitochondrial dysfunction and DNA fragmentation .
  • Structure-Activity Relationship (SAR) : Modifications on the phenyl ring or substituents on the thiadiazole core significantly influenced activity. For instance, substituting an ethoxy group from the para-position to the ortho-position enhanced activity fourfold (IC50=5.36 µg/mL) .

Data Table: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis
4iHepG22.32Apoptosis
1HCT1163.29Apoptosis
22MCF-70.28Tubulin Interaction
22A5490.52Tubulin Interaction

Additional Biological Activities

Beyond anticancer properties, compounds featuring the thiadiazole structure have been studied for other biological activities:

  • Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases .
  • Modulation of Estrogen Receptors : Certain thiadiazole derivatives have been identified as modulators of estrogen-related receptors (ERR), suggesting potential applications in treating hormone-related cancers .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives revealed that compound 4i displayed remarkable efficacy against sarcoma cells in an in vivo model, demonstrating its potential as a targeted anticancer agent .

Case Study 2: Structure Optimization

Research focused on optimizing the substituents on the thiadiazole ring led to the discovery that specific modifications could enhance both potency and selectivity against cancer cell lines, illustrating the importance of SAR in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide, as anticancer agents. The compound exhibits antiproliferative effects against various human cancer cell lines. In vitro studies have shown that it can induce apoptosis and disrupt the cell cycle in cancer cells, suggesting mechanisms that warrant further investigation .

Antimicrobial Properties

Thiadiazole derivatives are recognized for their antimicrobial properties. This compound has been tested against various bacterial and fungal strains. Preliminary results indicate significant inhibitory effects, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that compounds containing thiadiazole moieties may exhibit anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to inhibit certain pest species effectively. Studies have demonstrated its efficacy against common agricultural pests, indicating potential for use in crop protection formulations .

Plant Growth Regulation

This compound may also serve as a plant growth regulator. Research suggests that it can enhance growth rates and yield in various crops when applied at specific concentrations .

Polymer Chemistry

The incorporation of thiadiazole derivatives into polymer matrices has been explored for improving material properties such as thermal stability and mechanical strength. N-(5-ethyl-1,3,4-thiadiazol-2-y)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide has been synthesized into polymers to enhance their performance in various applications .

Photovoltaic Devices

Research indicates that thiadiazole-based compounds can be utilized in organic photovoltaic devices due to their electronic properties. The compound's ability to act as an electron donor or acceptor makes it suitable for optimizing the efficiency of solar cells .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells; significant reduction in cell viability at specific concentrations .
Study 2Antimicrobial PropertiesEffective against E.coli and Staphylococcus aureus; minimum inhibitory concentration established .
Study 3Agricultural ApplicationEnhanced growth rates in maize; increased yield observed under controlled conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 1,3,4-thiadiazole and a triazole-carboxamide. Below is a comparison with key analogues:

Compound Core Structure Key Substituents Biological Activity ED50/Therapeutic Index Reference
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide Thiadiazole + Triazole 5-Ethyl (thiadiazole); 5-Methyl, 4-propan-2-ylphenyl (triazole) Anticonvulsant (MES model) ED50: 126.8 mg/kg; TI: 7.3
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentane amide Thiadiazole + Amide 5-Ethyl (thiadiazole); 2-Propylpentane (amide) Anticonvulsant (isoniazid-induced seizures) LD50: 1.8× Valproic acid; TI: 7.3
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole + Benzylidene 4-Chlorobenzylidene; 4-Methylphenyl Insecticidal, fungicidal Not reported
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide Thiadiazole + Carboxamide 5-Methylthio (thiadiazole); Phenyl (carboxamide) Not reported (high synthetic yield: 97%) N/A
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Isomer) Thiadiazole + Triazole 5-Ethylsulfanyl (thiadiazole); 5-Methyl, 4-methylphenyl (triazole) Not reported (structural isomer) N/A

Key Findings from Comparative Studies

  • Anticonvulsant Activity : The target compound demonstrates superior efficacy in the maximal electroshock (MES) model compared to valproic acid, with a therapeutic index (TI) of 7.3. This is attributed to the triazole-carboxamide moiety, which enhances blood-brain barrier permeability compared to simpler amide derivatives like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentane amide .
  • Substituent Impact : The 4-propan-2-ylphenyl group in the triazole ring improves metabolic stability compared to the 4-methylphenyl group in its isomer (ChemSpider ID: 871323-63-6) .
  • Synthetic Efficiency : The synthesis of 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide achieves a 97% yield under mild conditions, suggesting that S-alkylation strategies could optimize the production of related compounds .

Mechanistic Insights

  • Thiadiazole-Triazole Synergy: The dual heterocyclic system enhances binding to γ-aminobutyric acid (GABA) receptors, a common target for anticonvulsants .
  • Role of Substituents : Electron-withdrawing groups (e.g., chloro in benzylidene derivatives) improve fungicidal activity, while bulky substituents (e.g., 4-propan-2-ylphenyl) favor anticonvulsant effects by reducing off-target interactions .

Q & A

Q. How is regioselectivity achieved during triazole-thiadiazole hybridization?

  • Methodological Answer :
  • Protecting Group Strategy : Use Boc groups to direct cyclization to the 1,2,4-triazole position .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by controlling reaction time/temperature .

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